molecular formula C12H16N2O3S B5877850 N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide

Cat. No. B5877850
M. Wt: 268.33 g/mol
InChI Key: CKZGQIUOWMBCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) developed by Pfizer. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune and inflammatory responses. Inhibition of JAK3 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine signaling and the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. This results in a decrease in inflammation and immune cell activation, which can lead to the improvement of disease symptoms.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune and inflammatory responses. However, its specificity for JAK3 may limit its use in studying other JAK family members. Additionally, its effects on other signaling pathways may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential use in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more selective JAK3 inhibitors that may have fewer off-target effects. Finally, further research is needed to better understand the long-term safety and efficacy of N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide in patients with autoimmune diseases.

Synthesis Methods

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide can be synthesized by several methods. One of the most common methods involves the reaction of 4-bromo-N-cyclopropylbenzamide with dimethylamine and sodium sulfonate in the presence of a palladium catalyst. The resulting product is then purified by column chromatography.

Scientific Research Applications

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been shown to reduce inflammation and improve disease symptoms. In clinical trials, N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-cyclopropyl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-14(2)18(16,17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZGQIUOWMBCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide

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